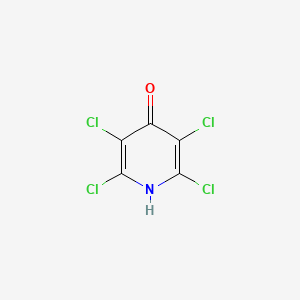

4-Hidroxi-2,3,5,6-tetracloropiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2,3,5,6-Tetrachloro-4-pyridinol involves complex chemical reactions that can include nucleophilic displacement, cycloadditions, and multicomponent reactions. For instance, pyridine-based tetramide macrocycles have been synthesized through nucleophilic displacement, demonstrating the role of increased preorganization on selectivity in chemical reactions (Kumar et al., 1997). Additionally, a novel three-component synthesis method for tetrahydrofuro[2,3-c]pyridines from readily accessible materials highlights the innovative approaches to synthesizing complex pyridine derivatives (Fayol & Zhu, 2004).

Molecular Structure Analysis

The study of molecular structures is crucial for understanding the properties and reactivity of chemical compounds. Crystal structure analysis and spectroscopic methods are often employed to elucidate the configurations of pyridine derivatives. For example, the crystal structure of tetra(pyrrolidino)diborane(4) provides insights into the precursor arrangements for diborane derivatives, which are critical for various chemical synthesis processes (Ali, Goldberg, & Srebnik, 2002).

Chemical Reactions and Properties

Chemical reactions involving 2,3,5,6-Tetrachloro-4-pyridinol derivatives can lead to a variety of products with unique properties. For example, the dimerization of tetrahydrofuro[3,2-c]- and [2,3-c]pyridine under acidic conditions demonstrates the reactivity and potential for forming novel compounds (Shiotani et al., 1986). Additionally, electrochemical strategies for synthesizing pyridin-6-ones showcase innovative methods for creating pyridine-based materials with potential applications (Veisi, Maleki, & Jahangard, 2015).

Physical Properties Analysis

The physical properties of 2,3,5,6-Tetrachloro-4-pyridinol and its derivatives, such as solubility, melting point, and density, are essential for their application in various fields. Studies on these compounds often focus on their thermal behavior, crystalline structure, and phase transitions to better understand their stability and functionality under different conditions.

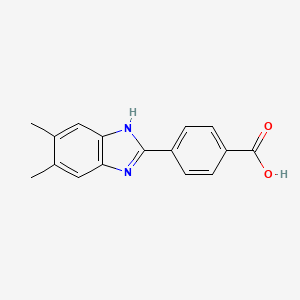

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 2,3,5,6-Tetrachloro-4-pyridinol derivatives. Research into the synthesis and reactivity of substituted pyridinols reveals their potential as antioxidants and highlights the role of electron-withdrawing groups in aromatic nucleophilic substitution reactions (Wijtmans et al., 2004).

Aplicaciones Científicas De Investigación

Síntesis orgánica

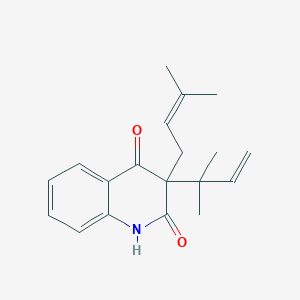

“4-Hidroxi-2,3,5,6-tetracloropiridina” es un derivado de la pentaccloropiridina, que es uno de los compuestos perhalogenados más importantes utilizados en muchos campos de la química {svg_1}. Se utiliza como bloque de construcción en la síntesis de compuestos orgánicos químicamente relevantes {svg_2}. La naturaleza del nucleófilo, las condiciones de reacción y el disolvente pueden tener influencias significativas en la regioquímica de las reacciones de este compuesto heteroaromático {svg_3}.

Preparación de derivados de piridina altamente sustituidos

La preparación de derivados de piridina altamente sustituidos a partir de la propia piridina es muy difícil {svg_4}. Sin embargo, "this compound", al ser una piridina perhalogenada, es altamente reactiva frente al ataque nucleófilo debido a su naturaleza deficiente en electrones {svg_5}. Esto la convierte en un excelente andamiaje para la síntesis de piridinas mono-, di-, tri-, tetra- y pentasustituidas, compuestos heterocíclicos fusionados, macróciclos y otros compuestos orgánicos útiles {svg_6}.

Síntesis de la sal de clorhidrato de 2,3,5,6-tetraaminopiridina

“this compound” se puede utilizar en la síntesis de la sal de clorhidrato de 2,3,5,6-tetraaminopiridina (TAP·3HCl·H2O) {svg_7}. Este compuesto se sintetiza en dos pasos (nitración e hidrogenación) con un rendimiento total del 90% {svg_8}.

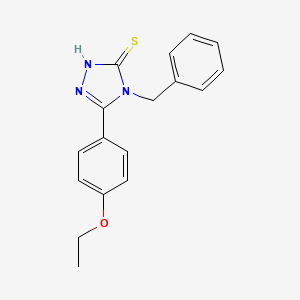

Aplicaciones en ciencias de los materiales

Los compuestos amino aromáticos y heterocíclicos, como los derivados de "this compound", tienen aplicaciones cada vez mayores en las ciencias de los materiales {svg_9}. Los composites de matriz polimérica (PMC) que incorporan estos tipos de compuestos como monómeros pueden tener aplicaciones en diseños militares y aeroespaciales debido a sus propiedades de peso ligero y resistencia {svg_10}.

Aplicaciones en ciencias farmacéuticas

Al igual que en sus aplicaciones en ciencias de los materiales, los compuestos amino aromáticos y heterocíclicos derivados de "this compound" también tienen aplicaciones en ciencias farmacéuticas {svg_11}.

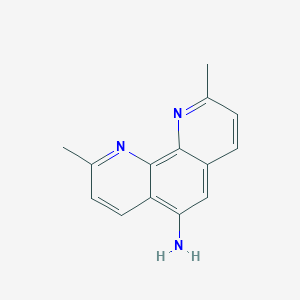

Degradación de pesticidas

El 3,5,6-tricloro-2-piridinol (TCP), un producto principal de la degradación de los pesticidas clorpirifos y clorpirifos-metilo, así como del herbicida triclopir, es estructuralmente similar a "this compound" {svg_12}. Por lo tanto, es plausible que "this compound" también esté involucrado en los procesos de degradación de pesticidas.

Mecanismo De Acción

Target of Action

It is known that halogenated pyridines, such as this compound, are highly reactive and can interact with a variety of biological targets due to their electron-deficient nature .

Mode of Action

The mode of action of 2,3,5,6-tetrachloropyridin-4-ol involves its interaction with its targets. The compound is highly reactive towards nucleophilic attack due to its electron-deficient nature . This allows it to bind to various biological targets and induce changes in their function .

Result of Action

It is known that the compound is highly reactive and can interact with a variety of biological targets, potentially leading to a range of effects .

Action Environment

The action of 2,3,5,6-tetrachloropyridin-4-ol can be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .

Safety and Hazards

2,3,5,6-Tetrachloro-4-pyridinol is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .

Propiedades

IUPAC Name |

2,3,5,6-tetrachloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURNAQBVEXFRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5000-22-6 (hydrochloride salt) | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177795 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2322-38-5 | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2322-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

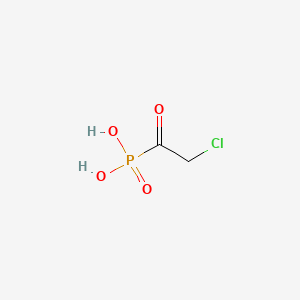

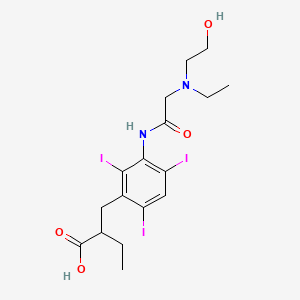

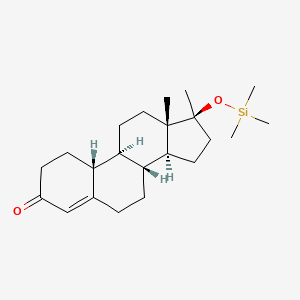

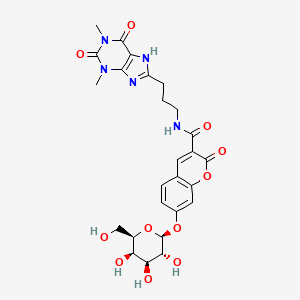

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)

![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)